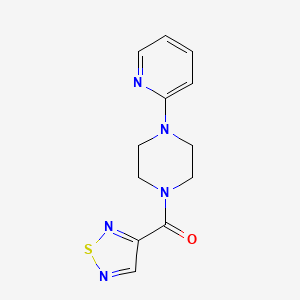![molecular formula C15H15N3OS B5747555 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of thiosemicarbazones, which are known for their ability to inhibit ribonucleotide reductase, an enzyme that is critical for DNA synthesis.
Mecanismo De Acción
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits ribonucleotide reductase by binding to the enzyme's active site and forming a stable complex. This complex prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which are required for DNA synthesis. As a result, cancer cells are unable to replicate their DNA and divide, leading to their death.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This is due to its ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are enzymes that initiate the apoptotic process. Additionally, 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit ribonucleotide reductase in cancer cells while having minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of interest is the development of more efficient synthesis methods to produce 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in larger quantities. Additionally, further studies are needed to determine the optimal dosage and administration route for 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in vivo. Furthermore, the potential of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide as a combination therapy with other anticancer agents should be explored. Finally, the development of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide analogs with improved solubility and potency is an area of active research.
In conclusion, 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is a promising compound that has shown potential applications in cancer research. Its ability to selectively inhibit ribonucleotide reductase in cancer cells makes it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction between 3,5-dimethylbenzoyl chloride and thiosemicarbazide in the presence of pyridine. The resulting product is then treated with hydrochloric acid to obtain 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide in high yield. This method has been optimized to produce 3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide with high purity and is suitable for large-scale synthesis.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit ribonucleotide reductase, an enzyme that is overexpressed in many cancer cells. Inhibition of this enzyme leads to a decrease in the production of deoxyribonucleotides, which are essential building blocks for DNA synthesis. This results in the inhibition of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-6-11(2)8-12(7-10)14(19)18-15(20)17-13-4-3-5-16-9-13/h3-9H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXQAZVFMOZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723534 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)